molecular formula C11H7FN2O2 B1344590 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid CAS No. 887407-77-4

6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid

Cat. No. B1344590
CAS RN: 887407-77-4
M. Wt: 218.18 g/mol
InChI Key: QKMAMQLKTBDTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C11H7FN2O2 and a molecular weight of 218.18 g/mol .


Molecular Structure Analysis

The molecular structure of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is characterized by a pyrimidine ring attached to a fluorophenyl group and a carboxylic acid group. The fluorine atom plays an active part in intermolecular interactions .


Chemical Reactions Analysis

While specific chemical reactions involving 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid are not detailed in the literature, pyrimidine derivatives are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is a solid compound . Its molecular weight is 218.18 g/mol .

Scientific Research Applications

Antiviral Activity

The compound 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid has shown potential in antiviral applications. A study suggests that replacing the glutamic acid part of Pemetrexed with primary, secondary, and aryl amines can significantly enhance antiviral activity .

Anti-inflammatory Effects

Research indicates that derivatives of this compound have been synthesized and reported to exhibit COX-2 inhibitory potential and anti-inflammatory effects. These effects were investigated through in vivo models and enzyme immunoassay kits .

Antiproliferative Activities

A series of derivatives of 6-(4-Fluorophenyl)pyrimidine have been synthesized and described for their in vitro antiproliferative activities. These compounds could be useful in the development of treatments for various proliferative disorders .

Anti-HIV Activity

Indole derivatives related to 6-(4-Fluorophenyl)pyrimidine have been synthesized and screened for anti-HIV activity against different HIV strains. This suggests a potential application of the compound in anti-HIV treatments .

Safety and Hazards

This compound is not intended for human or veterinary use. It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

While specific future directions for 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid are not outlined in the literature, pyrimidine derivatives are a focus of ongoing research due to their wide range of pharmacological effects . This suggests potential for further exploration and development of this compound.

properties

IUPAC Name

6-(4-fluorophenyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMAMQLKTBDTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628484
Record name 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid

CAS RN

887407-77-4
Record name 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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